5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride
Description
5-Bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride (molecular formula: C₄H₈BrCl₂N₃, molecular weight: 242.11 g/mol) is a halogenated pyrazole derivative with a bromine substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. The dihydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications . Its structural features, including the electron-withdrawing bromine and the amine group, contribute to its reactivity in nucleophilic substitution and coordination chemistry.
Properties
CAS No. |
2445792-01-6 |
|---|---|
Molecular Formula |
C4H8BrCl2N3 |
Molecular Weight |
248.93 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C4H6BrN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H |
InChI Key |
RVVLGBXESDGTMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)Br.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 1-Methyl-1H-Pyrazol-4-Amine
A plausible route involves brominating 1-methyl-1H-pyrazol-4-amine using agents like bromine (Br₂) or N-bromosuccinimide (NBS). For example:
Bromination via Directed Metalation
Lithiation strategies using n-butyllithium (n-BuLi) at low temperatures (-78°C) can enhance regiocontrol. For instance:
-
Deprotonation of 1-methyl-1H-pyrazol-4-amine with n-BuLi in tetrahydrofuran (THF).
-
Quenching with cyanogen bromide (BrCN) to install bromine at the 5-position.
-
Limitations : Requires stringent anhydrous conditions and poses safety risks due to n-BuLi’s pyrophoricity.
Stepwise Synthesis from Pyrazole Carboxylic Acid Derivatives
A patent (CN112079781A) detailing the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine offers transferable insights. Adapting this route for the 4-amine isomer involves:
Synthetic Pathway Overview
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Condensation | Diethyl butynedioate + methylhydrazine | Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |
| 2 | Bromination | POBr₃ in acetonitrile, reflux | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis | NaOH in ethanol, room temperature | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Curtius Rearrangement | DPPA, tert-butanol, DMF, 100°C | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate |
| 5 | Deprotection | TFA in dichloromethane | 5-Bromo-1-methyl-1H-pyrazol-3-amine |
Adaptation for 4-Amine :
-
Replace diethyl butynedioate with a 4-carboxylate precursor.
-
Modify bromination conditions to favor 5-position selectivity.
Challenges in 4-Amine Functionalization
Regiochemical Competition
The methyl group at position 1 directs electrophilic substitution to the 4- and 5-positions. Achieving 5-bromo-4-amine specificity requires:
Dihydrochloride Salt Formation
Post-synthesis, the free base is treated with HCl gas in ethanol to form the dihydrochloride salt:
-
Conditions : 2 equiv. HCl in anhydrous ethanol, 0°C, 1 hour.
-
Yield : ~85–90% (estimated).
Comparative Analysis of Bromination Methods
| Method | Selectivity | Yield (%) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Direct Br₂ bromination | Moderate | 60–70 | Toxic bromine vapors | Low |
| NBS in CCl₄ | High | 75–80 | Carcinogenic solvent | Moderate |
| Directed metalation | Very high | 50–60 | Pyrophoric reagents | Low |
Key Takeaway : NBS in a safer solvent (e.g., acetonitrile) offers a balance of selectivity and practicality .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine substituent.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
5-Bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride serves as a crucial intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors. These inhibitors are essential in cancer therapy due to their role in regulating cell growth and metabolism. The compound's structural modifications can lead to derivatives with enhanced biological activity, making it a valuable building block for new pharmaceuticals .
Antitumor Activity
Research indicates that derivatives of 5-bromo-1-methyl-1H-pyrazol-4-amine exhibit significant antitumor properties. The compound can inhibit tumor cell growth by targeting metabolic pathways associated with PI3K. This mechanism is particularly relevant in the development of targeted therapies for various cancers, including breast and prostate cancer .
Inhibition of Calcium Channels
Another notable application is the synthesis of calcium release-activated calcium (CRAC) channel inhibitors from 5-bromo-1-methyl-1H-pyrazol-4-amine derivatives. These inhibitors are being investigated for their potential use in treating inflammatory conditions such as rheumatoid arthritis and asthma. The modulation of calcium channels can significantly impact immune responses and inflammation .
Development of Novel Pyrazolo Compounds
The compound has been utilized in the design of new pyrazolo[3,4-c]pyrazoles, which have shown high therapeutic potential. Innovative synthetic strategies, including microwave-assisted reactions and C–N coupling methods, have been employed to create diverse derivatives with improved pharmacological profiles .
Table 1: Synthetic Approaches Utilizing 5-Bromo-1-methyl-1H-pyrazol-4-amine
| Synthetic Method | Key Features | Yield (%) |
|---|---|---|
| Microwave-assisted C–N coupling | Efficient and rapid synthesis | Up to 76% |
| Chemoselective bromination | Allows further functionalization | Variable |
| Suzuki–Miyaura cross-coupling | Versatile for creating complex structures | Variable |
Case Studies and Research Findings
Several case studies highlight the effectiveness of 5-bromo-1-methyl-1H-pyrazol-4-amine in drug discovery:
Case Study 1: PI3K Inhibitors
A study demonstrated that modifications of the pyrazole scaffold led to compounds that effectively inhibited PI3K activity with nanomolar potency. These findings suggest a promising direction for developing new cancer therapies .
Case Study 2: CRAC Channel Inhibition
Research on CRAC channel inhibitors derived from this compound showed significant efficacy in preclinical models of asthma and allergic reactions, indicating its therapeutic potential in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Bromine at the 5-position (target compound) vs. 4-position (4-bromo isomer) alters electronic distribution, affecting reactivity in cross-coupling reactions .
- Salt Form : The dihydrochloride salt improves aqueous solubility compared to free-base analogs (e.g., 4-bromo-1,3-dimethylpyrazol-5-amine), critical for drug formulation .
Comparison with Dihydrochloride Salts of Amines
Dihydrochloride salts are commonly used to stabilize amine-containing compounds. Examples include:
Key Observations :
- Solubility : The target compound’s dihydrochloride form ensures solubility comparable to putrescine dihydrochloride, facilitating use in aqueous reaction systems .
- Pharmacological Potential: Unlike levocetirizine dihydrochloride (a therapeutic agent), the target compound is primarily a building block for drug discovery .
Biological Activity
5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride is a compound of significant interest in biological and medicinal chemistry due to its structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a bromine atom and an amino group on the pyrazole ring. These functional groups contribute to its reactivity and interactions with biological targets. The compound is often utilized as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The bromine substituent enhances binding affinity, while the amino group may facilitate interactions with polar residues in target proteins. This duality allows the compound to modulate enzymatic activity effectively, making it a valuable tool in biochemical assays.
Enzyme Inhibition Studies
Research has demonstrated that this compound acts as an enzyme inhibitor. It has been investigated for its potential to inhibit various targets, including phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell growth and metabolism. Inhibitors of PI3K are being explored for their antitumor properties, as they can impede cancer cell proliferation .
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. Pyrazole derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal properties. In vitro tests have indicated that related pyrazole compounds exhibit significant inhibition against various bacterial strains, suggesting that this compound may possess similar capabilities .
Case Studies
Several studies have highlighted the biological significance of pyrazole derivatives:
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-bromo-1-methyl-1H-pyrazol | Lacks amino group | Reduced reactivity |
| 4-bromo-1-methyl-1H-pyrazole | Different bromine position | Altered chemical behavior |
| 5-bromo-3-methyl-1H-pyrazole | Different substitution pattern | Variations in enzyme inhibition |
This table illustrates how structural variations impact the biological activity of pyrazole derivatives.
Q & A
Q. What are the common synthetic routes for 5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride?
Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example:
- Cyclization : Reacting 5-methyl-1-phenyl-1H-pyrazol-5(4H)-one with brominating agents (e.g., NBS or Br₂) to introduce the bromine substituent .
- Acylation/Chlorination : Conversion of intermediates to the dihydrochloride salt using HCl gas or concentrated hydrochloric acid in polar solvents .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.
Key intermediates like 5-bromo-1-methyl-1H-pyrazole are often synthesized via Vilsmeier–Haack formylation or malononitrile condensation .
Q. How is the compound characterized structurally and spectroscopically?
Methodological Answer:
Q. What solvents are optimal for solubility and stability studies?
Methodological Answer:
- Polar Solvents : DMSO and DMF are preferred for solubility due to the compound’s ionic nature. Stability in DMSO is confirmed via UV-Vis spectroscopy (no degradation at 356 nm over 24 hours) .
- Aqueous Buffers : Stability in pH 4–7 buffers should be monitored using HPLC to assess hydrolysis or salt dissociation .
- Avoid Protic Solvents : Methanol/water mixtures may induce partial decomposition; use under inert atmospheres .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition points. Store at –20°C in desiccated environments .
- Light Sensitivity : Conduct accelerated photodegradation studies using UV lamps (254 nm) and monitor via HPLC .
- Long-Term Stability : Perform periodic NMR/HPLC checks over 6–12 months to detect impurity formation .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable routes .
- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal conditions (e.g., temperature, catalyst) .
- In Silico Solvent Screening : COSMO-RS simulations predict solvent effects on reaction yield and salt formation .
Q. What mechanistic insights exist for key reactions in its synthesis?
Methodological Answer:
- Bromination Mechanism : Radical or electrophilic pathways are proposed. Use isotopic labeling (e.g., ⁸¹Br) and EPR spectroscopy to detect radical intermediates .
- Salt Formation : Probe protonation sites via ¹⁵N NMR or XPS to confirm HCl binding to the pyrazole amine .
- Kinetic Studies : Monitor reaction progress using in situ IR or Raman spectroscopy to identify rate-limiting steps .
Q. How can factorial design improve experimental efficiency in synthesis optimization?
Methodological Answer:
- 2³ Factorial Design : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (4–12 hours). Analyze main effects and interactions using ANOVA .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling non-linear relationships between variables .
- Taguchi Methods : Reduce variability by controlling noise factors (e.g., humidity, solvent batch) .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare XRD data with DFT-optimized molecular geometries to confirm bond lengths/angles .
- Dynamic NMR : Resolve ambiguous proton assignments under variable-temperature conditions .
- Synchrotron XRD : High-resolution data can clarify disordered structures or counterion interactions .
Q. What strategies are used to explore biological activity while ensuring reproducibility?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at the 4-position) and test against target enzymes via fluorescence assays .
- Metabolic Stability : Use LC-MS/MS to monitor in vitro hepatic microsomal degradation .
- Dose-Response Studies : Employ Hill equation modeling to calculate IC₅₀ values, ensuring triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
